molecular formula C14H14ClNO3S2 B2984628 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine CAS No. 954072-37-8

4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine

Cat. No.: B2984628
CAS No.: 954072-37-8
M. Wt: 343.84
InChI Key: LIANVVYZFSRXLQ-UHFFFAOYSA-N
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Description

4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine is a heterocyclic compound featuring a morpholine ring substituted at the 2-position with a phenyl group and at the 4-position with a sulfonyl-linked 5-chlorothiophene moiety. This structural architecture confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and catalysis.

Properties

IUPAC Name

4-(5-chlorothiophen-2-yl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c15-13-6-7-14(20-13)21(17,18)16-8-9-19-12(10-16)11-4-2-1-3-5-11/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIANVVYZFSRXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine typically involves multiple steps. One common method starts with the preparation of 5-chlorothiophene-2-sulfonyl chloride from 2-chlorothiophene by reacting it with chlorosulfonic acid in the presence of phosphorus pentachloride . This intermediate is then reacted with 2-phenylmorpholine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The chlorothiophene moiety can be reduced to a thiophene derivative.

    Substitution: The chlorine atom in the chlorothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-Chlorothiophen-2-yl)sulfonyl)-2-phenylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine and Sulfonyl/Sulfanyl Groups

4-(5-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl)morpholine (CAS: 478247-34-6)
  • Molecular Formula : C₂₁H₂₁N₃O₃S
  • Molar Mass : 395.47 g/mol
  • Key Features: Replaces the chlorothiophene-sulfonyl group with a 4-methylphenylsulfonyl-pyrimidine system. However, the absence of the chlorothiophene moiety reduces π-conjugation compared to the target compound .
4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)morpholine (CAS: 477867-03-1)
  • Molecular Formula : C₂₁H₁₉ClN₄OS
  • Molar Mass : 426.92 g/mol
  • Key Features: Features a sulfanyl (S–) linkage instead of a sulfonyl (SO₂) group. The 4-chlorophenyl substituent may alter steric interactions in receptor binding .

Compounds with Chlorothiophene Moieties

4-[(1E)-3-(5-Chlorothiophen-2-yl)-3-oxoprop-1-en-1-yl]phenyl4-methylbenzene-1-sulfonate
  • Molecular Formula : C₂₀H₁₅ClO₄S₂
  • Molar Mass : 435.91 g/mol
  • Key Features: Shares the 5-chlorothiophene group but replaces the morpholine ring with a sulfonate-linked phenyl system. Quantum chemical studies reveal strong hyperpolarizability, making it a non-linear optical (NLO) material. The absence of the morpholine ring limits its solubility in polar solvents compared to the target compound .
1-(5-Chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one (Compound 40)
  • Molecular Formula : C₁₃H₇Cl₃OS
  • Molar Mass : 317.62 g/mol
  • Key Features : A chalcone derivative with a chlorothiophene-acetyl group. Exhibits 19.87% DPPH radical scavenging activity at 25 µg/mL, outperforming ascorbic acid (16.13%). The α,β-unsaturated ketone system enables redox activity, a feature absent in the target compound due to its sulfonyl-morpholine structure .

Sulfonamide and Sulfonyl Derivatives

5-Chloro-N-(4-chloro-2-fluorophenyl)thiophene-2-sulfonamide
  • Molecular Formula: C₁₀H₆Cl₂FNO₂S₂
  • Molar Mass : 346.24 g/mol
  • Key Features: Replaces the morpholine-phenyl system with a fluorophenylsulfonamide group. However, the lack of a morpholine ring reduces conformational flexibility .
4-(1-(2-(5-Chlorothiophen-2-yl)-2-oxoethyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzenesulfonamide
  • Molecular Formula : C₁₆H₁₅ClN₃O₅S₂
  • Molar Mass : 428.89 g/mol
  • Key Features : Combines a chlorothiophene-oxoethyl chain with a dioxoimidazolidine-sulfonamide system. Demonstrated antimicrobial activity (UPLC-MS: m/z 428 [M+H]⁺). The imidazolidine ring introduces rigidity, contrasting with the flexible morpholine ring in the target compound .

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